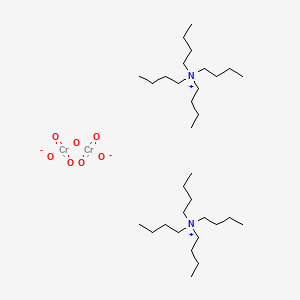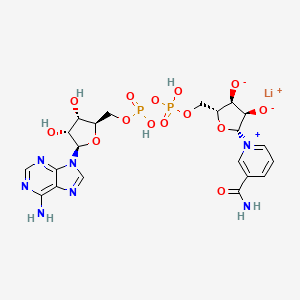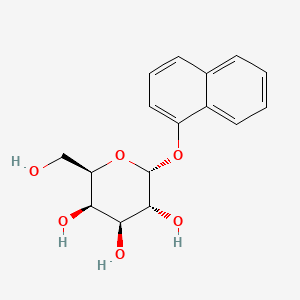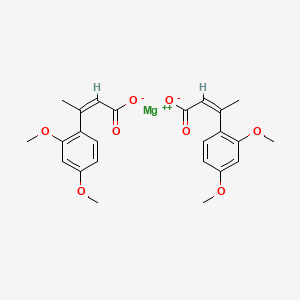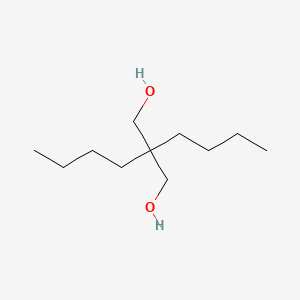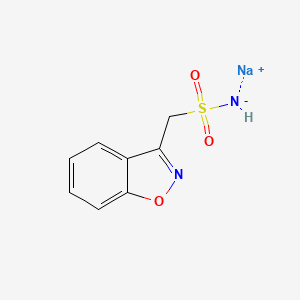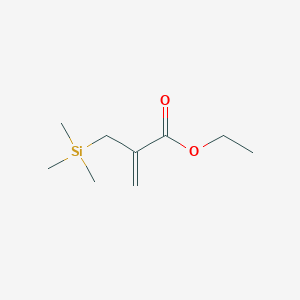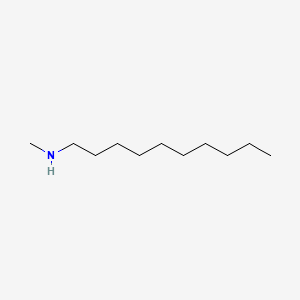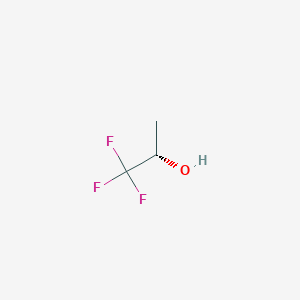
6,7-Dihydroxy-4-(trifluoromethyl)coumarin
Übersicht
Beschreibung
6,7-Dihydroxy-4-(trifluoromethyl)coumarin (6,7-DHTFC) is a synthetic coumarin derivative that has a wide range of applications in scientific research. It is a colorless, crystalline compound with a molecular weight of 283.2 g/mol and a melting point of 159-162°C. 6,7-DHTFC has been used in a variety of scientific experiments, including those involving fluorescent labeling, light-induced reactions, and fluorescent imaging.
Wissenschaftliche Forschungsanwendungen
Fluorescent Probes
- Application Summary: Many coumarin derivatives, including 6,7-Dihydroxy-4-(trifluoromethyl)coumarin, have good biological activity and application value in fluorescent probes .
- Methods of Application: The synthesis of these coumarin derivatives often involves the Pechmann coumarin synthesis method .
- Results or Outcomes: The unique stability of the coumarin motif and the strong fluorescence of their derivatives make them valuable in the creation of fluorescent probes .
Laser Dyes
- Application Summary: 7-Hydroxy-4-(trifluoromethyl)coumarin is used as a laser dye .
- Methods of Application: This compound is used in lasers due to its characterized emission spectra .
Fluorescent Probes
- Application Summary: Many coumarin derivatives, including 6,7-Dihydroxy-4-(trifluoromethyl)coumarin, have good biological activity and application value in fluorescent probes .
- Methods of Application: The synthesis of these coumarin derivatives often involves the Pechmann coumarin synthesis method .
- Results or Outcomes: The unique stability of the coumarin motif and the strong fluorescence of their derivatives make them valuable in the creation of fluorescent probes .
Laser Dyes
- Application Summary: 7-Hydroxy-4-(trifluoromethyl)coumarin is used as a laser dye .
- Methods of Application: This compound is used in lasers due to its characterized emission spectra .
Dye-Sensitized Solar Cells (DSSCs) and OLEDs
- Application Summary: 7-Hydroxy-4-(trifluoromethyl)coumarin is used in dye-sensitized solar cells (DSSCs) and OLEDs .
- Methods of Application: This compound is used due to its electron delocalized core .
- Results or Outcomes: The compound has a strong binding affinity with H2S/HS− .
Anticoagulant
- Application Summary: Some coumarin derivatives are used as anticoagulants .
- Methods of Application: These compounds are used in clinical medicine .
- Results or Outcomes: The anticoagulant effect of these compounds has been proven in clinical trials .
Anti-inflammatory
Eigenschaften
IUPAC Name |
6,7-dihydroxy-4-(trifluoromethyl)chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F3O4/c11-10(12,13)5-2-9(16)17-8-3-7(15)6(14)1-4(5)8/h1-3,14-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDMVLEVZUIZPRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=O)OC2=CC(=C1O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10419821 | |
| Record name | 6,7-Dihydroxy-4-(trifluoromethyl)coumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10419821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dihydroxy-4-(trifluoromethyl)coumarin | |
CAS RN |
82747-36-2 | |
| Record name | 6,7-Dihydroxy-4-(trifluoromethyl)coumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10419821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,7-Dihydroxy-4-(trifluoromethyl)coumarin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



